molecular formula C14H11ClN2O2S B2567964 N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide CAS No. 2411250-59-2

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide

Cat. No.: B2567964
CAS No.: 2411250-59-2
M. Wt: 306.76
InChI Key: VXJXTEXIFFDVKR-UHFFFAOYSA-N
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Description

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide is a complex organic compound that features a benzothiazole ring fused with a furan ring, linked to a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole and furan intermediates, which are then coupled through a series of reactions involving chlorination and amide formation.

  • Step 1: Synthesis of Benzothiazole Intermediate

      Reagents: 2-aminothiophenol and formic acid.

      Conditions: Reflux in the presence of a dehydrating agent.

      Product: 2-substituted benzothiazole.

  • Step 2: Synthesis of Furan Intermediate

      Reagents: Furfural and a suitable base.

      Conditions: Reflux in an organic solvent.

      Product: 2-substituted furan.

  • Step 3: Coupling Reaction

      Reagents: Benzothiazole intermediate, furan intermediate, and chloroacetyl chloride.

      Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted acetamides with various functional groups.

Scientific Research Applications

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The benzothiazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 3-Methoxyphenylboronic acid

Uniqueness

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide is unique due to its combination of a benzothiazole ring, a furan ring, and a chloroacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-7-13(18)16-8-9-5-6-11(19-9)14-17-10-3-1-2-4-12(10)20-14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJXTEXIFFDVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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